

Recommended Concentration of MRS1845 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRS1845

Cat. No.: B1662596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1845, also known as N-propargylnitrendipine, has been identified as an inhibitor of store-operated calcium entry (SOCE) with a reported half-maximal inhibitory concentration (IC₅₀) of 1.7 μ M in human leukemia HL-60 cells. It is important to note that **MRS1845** also exhibits inhibitory activity against L-type voltage-gated calcium channels with a similar potency (IC₅₀ = 2.1 μ M), indicating a lack of selectivity. These application notes provide a summary of the available data on **MRS1845** and detailed protocols for its use in cell culture experiments to study its effects on SOCE.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes. Store-operated calcium entry (SOCE) is a major mechanism for Ca²⁺ influx in many cell types, where the depletion of Ca²⁺ from the endoplasmic reticulum (ER) triggers the opening of Ca²⁺ release-activated Ca²⁺ (CRAC) channels in the plasma membrane, primarily formed by ORAI1 proteins. The activation of these channels is mediated by the stromal interaction molecule (STIM1), an ER Ca²⁺ sensor. Dysregulation of SOCE has been implicated in various diseases, making its pharmacological modulation a key area of research.

MRS1845 is a dihydropyridine derivative that has been characterized as an inhibitor of SOCE. This document outlines the recommended concentrations for its use in cell culture and provides

detailed experimental protocols for its application and the assessment of its effects on intracellular Ca^{2+} dynamics.

Data Presentation

The following table summarizes the quantitative data available for **MRS1845**.

Compound	Target	Cell Line	IC50	Reference
MRS1845	Store-Operated Calcium Entry (SOCE)	HL-60	1.7 μM	[Harper et al., 2003]
MRS1845	L-type Voltage-Gated Calcium Channels	Not Specified	2.1 μM	[Side-by-side comparison..., 2024]

Signaling Pathway

The following diagram illustrates the canonical store-operated calcium entry (SOCE) pathway and the putative point of inhibition by **MRS1845**.

Figure 1: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Experimental Protocols

Cell Culture

HL-60 Human Promyelocytic Leukemia Cells

- Growth Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 $\mu\text{g/mL}$ streptomycin.
- Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with 5% CO_2 .
- Subculturing: Maintain cell density between 1×10^5 and 1×10^6 cells/mL. Centrifuge cells at a low speed (e.g., 150 x g for 5 minutes) and resuspend in fresh medium.

Preparation of MRS1845 Stock Solution

- Solvent: Dimethyl sulfoxide (DMSO).
- Stock Concentration: Prepare a 10 mM stock solution of **MRS1845** in DMSO.
- Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced artifacts.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol is based on the methodology described for measuring capacitative calcium entry in HL-60 cells using the ratiometric calcium indicator Fura-2 AM.

Materials:

- HL-60 cells
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca^{2+}
- Thapsigargin
- **MRS1845**
- Fluorescence plate reader or microscope capable of ratiometric Ca^{2+} imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

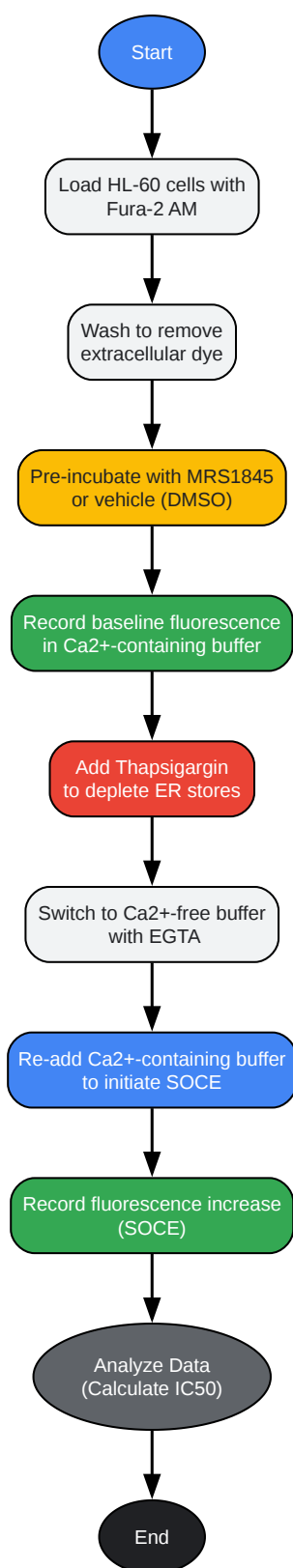
- Cell Loading with Fura-2 AM:

- Harvest HL-60 cells by centrifugation (150 x g, 5 minutes) and wash once with HBSS containing Ca^{2+} .
- Resuspend the cells at a density of $1\text{-}2 \times 10^6$ cells/mL in HBSS with Ca^{2+} .
- Prepare a Fura-2 AM loading solution: Add Fura-2 AM (final concentration 2-5 μM) and Pluronic F-127 (0.02%) to the cell suspension.
- Incubate the cells for 30-60 minutes at 37°C in the dark.
- After incubation, wash the cells twice with HBSS with Ca^{2+} to remove extracellular Fura-2 AM.
- Resuspend the cells in HBSS with Ca^{2+} and allow them to rest for at least 15 minutes at room temperature to allow for complete de-esterification of the dye.
- Measurement of Ca^{2+} Influx:
 - Aliquot the Fura-2-loaded cells into the wells of a 96-well plate or onto coverslips for microscopy.
 - Pre-incubate the cells with the desired concentrations of **MRS1845** (e.g., 0.1, 0.5, 1, 5, 10 μM) or vehicle (DMSO) for 10-20 minutes at room temperature.
 - Place the plate or coverslip in the fluorescence imaging system and begin recording the Fura-2 ratio (F340/F380).
 - Establish a stable baseline fluorescence for approximately 1-2 minutes in Ca^{2+} -containing HBSS.
 - To deplete intracellular Ca^{2+} stores, add thapsigargin (a SERCA pump inhibitor) to a final concentration of 1-2 μM . This will cause a transient increase in cytosolic Ca^{2+} due to leakage from the ER.
 - Once the response to thapsigargin has returned to a stable plateau, perfuse the cells with Ca^{2+} -free HBSS containing EGTA (0.5 mM) to chelate any remaining extracellular Ca^{2+} . This will reveal the extent of store depletion.

- Finally, reintroduce Ca^{2+} -containing HBSS (e.g., 2 mM CaCl_2) to the cells. The subsequent sharp increase in the Fura-2 ratio represents store-operated calcium entry.
- Continue recording until the signal reaches a new stable plateau.

Data Analysis:

- Calculate the F340/F380 ratio over time.
- Quantify the magnitude of SOCE by measuring the peak increase in the Fura-2 ratio upon re-addition of extracellular Ca^{2+} or by calculating the area under the curve.
- Compare the SOCE in **MRS1845**-treated cells to the vehicle-treated control.
- Generate a dose-response curve by plotting the percentage of inhibition of SOCE against the concentration of **MRS1845** to determine the IC_{50} value.



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Measuring SOCE Inhibition.

Conclusion

MRS1845 can be used as a tool to investigate the role of store-operated calcium entry in various cellular processes. A starting concentration in the range of its IC₅₀ (1.7 μ M) is recommended for initial experiments. However, due to its inhibitory effect on L-type voltage-gated calcium channels, appropriate controls are essential, especially in electrically excitable cells. Researchers should carefully consider this off-target effect when interpreting results and may need to employ complementary approaches, such as using more selective SOCE inhibitors or genetic knockdown of ORAI1, to validate findings. The provided protocols offer a framework for the application of **MRS1845** in cell culture and the assessment of its impact on intracellular calcium signaling.

- To cite this document: BenchChem. [Recommended Concentration of MRS1845 for Cell Culture: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662596#recommended-concentration-of-mrs1845-for-cell-culture\]](https://www.benchchem.com/product/b1662596#recommended-concentration-of-mrs1845-for-cell-culture)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

